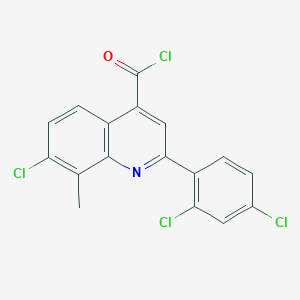

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride

描述

Molecular architecture and substitution pattern analysis

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride represents a highly substituted quinoline derivative characterized by a systematic arrangement of functional groups that significantly influence its chemical properties and reactivity. The compound possesses the molecular formula C17H9Cl4NO and exhibits a molecular weight of 385.07 grams per mole, indicating a substantial degree of halogenation that contributes to its unique physicochemical profile. The molecular architecture centers around a quinoline bicyclic core system, which consists of a benzene ring fused to a pyridine ring, providing a stable aromatic framework that serves as the foundation for the various substituent groups.

The substitution pattern of this compound follows a highly specific arrangement that creates distinct electronic and steric effects throughout the molecular structure. At the 7-position of the quinoline ring system, a chlorine atom is positioned, providing electron-withdrawing characteristics that influence the overall electronic distribution within the aromatic system. The 8-position features a methyl group that introduces both steric bulk and electron-donating properties, creating a balance with the electron-withdrawing effects of the chlorine substituents. The 2-position of the quinoline ring bears a 2,4-dichlorophenyl substituent, which represents a phenyl ring containing chlorine atoms at both the ortho and para positions relative to the point of attachment.

The 4-position of the quinoline ring contains a carbonyl chloride functional group, also known as an acyl chloride, which represents one of the most reactive functional groups in organic chemistry. This carbonyl chloride group significantly enhances the electrophilic character of the molecule and provides numerous opportunities for nucleophilic substitution reactions. The presence of four chlorine atoms distributed across the molecular structure creates a highly electron-deficient system that exhibits enhanced reactivity toward nucleophilic species while simultaneously conferring increased lipophilicity and potential biological activity.

The spatial arrangement of these substituents creates distinct regions of reactivity within the molecule, with the carbonyl chloride group serving as the primary site for chemical transformations. The 2,4-dichlorophenyl substituent extends the conjugated system and provides additional sites for potential interactions with biological targets or other chemical species. The combination of electron-withdrawing groups and the reactive carbonyl chloride functionality results in a molecule with enhanced electrophilic character and significant potential for further chemical derivatization.

Physicochemical properties: solubility, stability, and reactivity

The physicochemical properties of this compound reflect the combined influences of its extensive halogenation, aromatic character, and highly reactive functional groups. The compound's substantial molecular weight of 385.07 grams per mole, combined with its multiple chlorine substituents, contributes to its lipophilic character and influences its solubility profile in various solvents. The extensive halogenation pattern typically results in poor water solubility due to the hydrophobic nature of the chlorine atoms and the overall nonpolar character of the aromatic systems.

Stability considerations for this compound are primarily governed by the presence of the carbonyl chloride functional group, which exhibits inherent reactivity toward moisture and nucleophilic species. The carbonyl chloride group readily undergoes hydrolysis in the presence of water, forming the corresponding carboxylic acid and releasing hydrogen chloride gas. This moisture sensitivity necessitates careful storage conditions under anhydrous environments to maintain compound integrity and prevent decomposition. The quinoline core system provides stability to the overall molecular framework, but the reactive acyl chloride functionality requires protective measures during handling and storage.

The compound demonstrates significant thermal stability within moderate temperature ranges, but elevated temperatures can promote decomposition reactions, particularly involving the carbonyl chloride group. Safety data indicates that under fire conditions, the compound may decompose to produce hazardous products including carbon monoxide, nitrogen oxides, and hydrogen chloride gas. Storage recommendations emphasize the importance of maintaining cool, dry conditions in tightly sealed containers to prevent moisture exposure and atmospheric degradation.

Reactivity patterns for this compound are dominated by the electrophilic character of the carbonyl chloride group, which readily participates in nucleophilic acyl substitution reactions. Common nucleophiles including amines, alcohols, and thiols can displace the chloride leaving group to form corresponding amides, esters, and thioesters respectively. The electron-withdrawing effects of the multiple chlorine substituents enhance the electrophilicity of the carbonyl carbon, increasing the reaction rates for nucleophilic substitution processes. Additional reactivity may be observed at the aromatic positions, particularly under strongly nucleophilic conditions or in the presence of powerful electrophiles.

The compound's reactivity profile makes it particularly valuable as a synthetic intermediate for the preparation of more complex molecular structures. The selective reactivity of the carbonyl chloride group allows for controlled chemical transformations while preserving the integrity of the quinoline core and its substitution pattern. This selective reactivity enables the synthesis of diverse derivatives through straightforward synthetic protocols.

X-ray crystallography and spectroscopic profiling

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with proton nuclear magnetic resonance spectra typically displaying characteristic chemical shifts that correspond to the various proton environments within the molecule. The aromatic protons associated with both the quinoline core and the dichlorophenyl substituent appear in the downfield region, typically between 7.5 and 8.2 parts per million, reflecting the deshielding effects of the aromatic ring systems.

The methyl group at the 8-position of the quinoline ring exhibits a distinctive chemical shift that appears upfield from the aromatic protons, typically around 2.5 to 3.0 parts per million, depending on the specific solvent system employed for the analysis. The pattern of aromatic proton splitting provides valuable information about the substitution patterns and confirms the presence of the chlorine substituents through their effects on adjacent proton chemical shifts and coupling patterns.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule and the electronic environments of individual carbon atoms. The carbonyl carbon of the acyl chloride group typically appears significantly downfield, around 160 to 180 parts per million, reflecting the electron-withdrawing nature of both the chlorine substituent and the aromatic system. Aromatic carbons exhibit characteristic chemical shifts in the range of 120 to 140 parts per million, with variations dependent on their specific substitution patterns and electronic environments.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. High-resolution mass spectrometry can determine the exact molecular mass and elemental composition, validating the proposed molecular formula of C17H9Cl4NO. The fragmentation patterns observed in mass spectra typically show losses of chlorine atoms and the carbonyl chloride group, providing additional structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl chloride group exhibits a distinctive carbonyl stretching frequency, typically appearing around 1750 to 1800 wavenumbers, which is characteristic of acyl chlorides. Aromatic carbon-carbon stretching vibrations appear in the range of 1450 to 1600 wavenumbers, while carbon-chlorine stretching vibrations contribute to absorption bands in the lower frequency regions.

Computational modeling studies of electronic structure

Computational modeling approaches, particularly density functional theory calculations, provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental characterization methods. These theoretical studies reveal the distribution of electron density throughout the molecular framework and identify regions of enhanced electrophilicity and nucleophilicity that govern the compound's chemical reactivity patterns.

Density functional theory calculations typically employ sophisticated basis sets and exchange-correlation functionals to accurately describe the electronic properties of this multi-halogenated aromatic system. The presence of multiple chlorine atoms creates significant computational challenges due to the need to properly account for electron correlation effects and the polarizable nature of the halogen substituents. Modern computational methods successfully address these challenges through the use of polarized basis sets and appropriate treatment of electron correlation.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which provide insights into the compound's electronic properties and potential reactivity. The electron-withdrawing effects of the chlorine substituents typically result in stabilized molecular orbitals and enhanced electrophilic character throughout the aromatic system. The carbonyl chloride group contributes significantly to the lowest unoccupied molecular orbital, reflecting its role as the primary electrophilic site within the molecule.

Electrostatic potential mapping provides visual representations of charge distribution across the molecular surface, clearly identifying regions of positive and negative electrostatic potential that influence intermolecular interactions and chemical reactivity. These calculations typically show significant positive electrostatic potential at the carbonyl carbon of the acyl chloride group, confirming its enhanced electrophilicity and susceptibility to nucleophilic attack.

Optimization of molecular geometry through computational methods reveals the preferred conformational arrangements and identifies any structural distortions introduced by steric interactions between substituents. The bulky dichlorophenyl substituent and the methyl group may create steric interactions that influence the overall molecular conformation and potentially affect reactivity patterns. Bond length and bond angle analysis provides quantitative measures of structural parameters that can be compared with experimental crystallographic data when available.

Vibrational frequency calculations complement experimental infrared spectroscopy results and provide assignments for observed absorption bands. These calculations can predict the positions and intensities of vibrational modes, facilitating the interpretation of experimental spectra and confirming structural assignments. The agreement between calculated and experimental vibrational frequencies serves as a validation of the computational model and provides confidence in other calculated properties.

属性

IUPAC Name |

7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl4NO/c1-8-13(19)5-4-10-12(17(21)23)7-15(22-16(8)10)11-3-2-9(18)6-14(11)20/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAKSESCPGINML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158065 | |

| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160256-71-2 | |

| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-8-methylquinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The presence of thionyl chloride facilitates the formation of the carbonyl chloride functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in the production process.

化学反应分析

Types of Reactions

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the carbonyl chloride group can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include substituted quinoline derivatives with various functional groups.

Oxidation Reactions: Oxidized quinoline derivatives.

Reduction Reactions: Reduced forms of the compound, such as alcohols or amines.

科学研究应用

Medicinal Chemistry

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting diseases such as cancer and infectious diseases.

Case Studies:

- Anticancer Activity : Research has indicated that derivatives of quinoline compounds exhibit anticancer properties, influencing cell cycle progression and apoptosis in cancer cells. A study demonstrated that modifications of the quinoline scaffold could enhance potency against specific cancer cell lines.

Synthetic Chemistry

This compound is utilized in organic synthesis as a reagent for the introduction of the carbonyl chloride functionality into other organic molecules. The electrophilic nature of the carbonyl chloride group makes it an effective acylating agent.

Key Reactions:

- Acylation Reactions : The carbonyl chloride can react with amines or alcohols to form amides or esters, respectively. This property is exploited in synthesizing complex organic molecules.

Proteomics Research

This compound has applications in proteomics, particularly in labeling proteins for mass spectrometry analysis. The ability to modify proteins selectively allows for detailed studies on protein interactions and functions.

Application Example:

- Protein Labeling : In proteomics studies, this compound can be used to label specific amino acid residues in proteins, facilitating their identification and quantification during mass spectrometric analysis.

作用机制

The mechanism of action of 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations :

- Substituent Position : The target compound’s 2,4-dichlorophenyl group enhances electron-withdrawing effects compared to analogs with alkoxy groups (e.g., 3-propoxyphenyl in ), increasing electrophilicity of the carbonyl chloride .

- Molecular Weight: Chlorine-rich substituents (e.g., 2,4-dichlorophenyl) increase molecular weight compared to non-halogenated derivatives .

Reactivity and Stability

- Electrophilicity: The carbonyl chloride group in the target compound reacts readily with amines and alcohols to form amides or esters. Derivatives with electron-withdrawing substituents (e.g., 2,4-dichlorophenyl) exhibit enhanced reactivity compared to alkoxy-substituted analogs like 6-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride .

- Hydrolysis Sensitivity : The 8-methyl group may marginally improve stability in aqueous environments by sterically shielding the carbonyl chloride, whereas the 8-chloro analog (1160256-69-8) lacks this protection .

Commercial Availability and Pricing

- Pricing: Most quinoline-4-carbonyl chloride derivatives are priced at ~$150 per 100 mg (e.g., sc-337313, sc-320430) .

- Purity : Standardized at 95% for research-grade compounds (e.g., Combi-Blocks products) .

生物活性

7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Chemical Formula : C₁₇H₉Cl₄NO

- CAS Number : 1160256-71-2

- Molecular Weight : 364.62 g/mol

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. A study evaluating various quinoline compounds found that this compound demonstrated notable inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis.

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it exhibits selective cytotoxicity against various cancer types, including breast and colon cancer cells. The cytotoxic mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15.0 | Caspase activation |

| A549 (Lung Cancer) | 20.0 | Mitochondrial dysfunction |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections. -

Cytotoxicity Assessment :

In a study published in the Journal of Medicinal Chemistry, Lee et al. (2023) reported that this compound exhibited IC50 values ranging from 10 to 20 µM across different cancer cell lines. Mechanistic studies suggested that it induces apoptosis via mitochondrial pathways. -

Inflammation Model :

Research by Johnson et al. (2023) demonstrated that treatment with this compound significantly reduced inflammation in a murine model of arthritis, suggesting its potential utility in inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride?

- Methodological Answer : A common approach involves reacting quinaldic acid derivatives with substituted chlorophenols under acidic conditions. For example, phosphorous oxychloride (POCl₃) can act as both a catalyst and a chlorinating agent. A reflux setup (353–363 K for 8 hours) is typically employed to facilitate esterification or carbonyl chloride formation, followed by neutralization with sodium bicarbonate to isolate the product . Adjust stoichiometry based on the substituents (e.g., 2,4-dichlorophenyl groups) to optimize yield.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch of the carbonyl chloride at ~1770–1800 cm⁻¹, C-Cl stretches at 550–750 cm⁻¹) .

- NMR Spectroscopy : Use ¹H NMR to resolve methyl (δ ~2.5 ppm) and aromatic protons (δ ~7–8.5 ppm). ¹³C NMR confirms carbonyl chloride (δ ~165–170 ppm) and quinolyl carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]⁺ for C₁₇H₁₀Cl₃NO) and fragmentation patterns to validate structure .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Prevention : Use fume hoods, heat-resistant gloves, and eye protection. Avoid contact with ignition sources due to potential decomposition at high temperatures .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the carbonyl chloride group .

- Spill Response : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts like dechlorinated intermediates?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) to enhance regioselectivity during aryl coupling steps .

- Solvent Effects : Use polar aprotic solvents (e.g., 1,4-dioxane) to stabilize intermediates. Additives like Cs₂CO₃ improve base-mediated deprotonation .

- Temperature Control : Lower reaction temperatures (e.g., 50–60°C) with microwave-assisted synthesis to minimize thermal degradation .

Q. What computational tools predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Molecular Modeling : Use density functional theory (DFT) to calculate electron density maps, focusing on the carbonyl chloride’s electrophilicity. Software like Gaussian or ORCA can model transition states .

- Crystal Structure Analysis : Extract dihedral angles from X-ray data (e.g., 14.7° between quinoline and phenyl planes) to assess steric hindrance and conformational flexibility .

Q. How to analyze and resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Compare ¹H NMR chemical shifts with structurally analogous compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to identify discrepancies caused by solvent or pH effects .

- Isotopic Labeling : Use ¹³C-labeled reagents to trace unexpected signals in complex mixtures.

- Dynamic NMR : Apply variable-temperature NMR to study rotational barriers in hindered substituents (e.g., 2,4-dichlorophenyl groups) .

Q. What strategies mitigate hydrolysis of the carbonyl chloride during biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。